molecular formula C15H13FO2 B578724 4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid CAS No. 1261939-39-2

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid

Cat. No.: B578724
CAS No.: 1261939-39-2
M. Wt: 244.265
InChI Key: ILXUGAMSUNSJBT-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid typically involves the reaction of 3-fluoro-4-methylphenylboronic acid with a suitable benzoic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylphenylboronic acid
  • 4-Fluoro-3-methylphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid

Uniqueness

4-(3-Fluoro-4-methylphenyl)-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-3-4-11(8-14(9)16)13-6-5-12(15(17)18)7-10(13)2/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXUGAMSUNSJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689272
Record name 3'-Fluoro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-39-2
Record name 3'-Fluoro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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